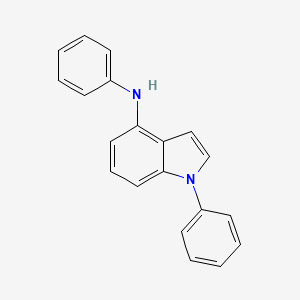![molecular formula C34H10F14N4O4 B12105628 7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, so let’s break it down. It belongs to the class of fluorinated organic compounds and features a complex, cage-like structure. The name hints at its intricate arrangement of nitrogen and carbon atoms, as well as its fluorinated substituents. But what does it do? Let’s explore further!
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps, starting from simpler building blocks. While I don’t have specific details for this exact compound, analogous reactions can guide us. One potential approach could be a multistep process, combining cyclization, oxidation, and nitrile formation.
Reaction Conditions::- Cyclization: Intramolecular reactions could form the central cage structure.
- Oxidation: Oxidizing agents might convert precursor molecules into the desired oxo groups.
- Nitrile Formation: Introducing cyano groups (CN) could yield the dicarbonitrile compound.
Industrial Production:: Large-scale production likely involves optimization of these steps, with safety and efficiency in mind.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.
Substitution: Fluorinated substituents make it an interesting candidate for substitution reactions.
Reduction: Reduction of oxo groups could yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides (e.g., bromides, iodides) for nucleophilic substitution.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.
科学的研究の応用
Chemistry::
Materials Science: Its fluorinated nature makes it useful for low refractive index optical materials.
Organic Electronics: Applications in organic photovoltaics and organic field-effect transistors (OFETs).
Biocompatibility: Investigate its interaction with biological systems.
Drug Delivery: Could serve as a platform for drug delivery systems.
Coatings: Non-stick coatings due to fluorinated groups.
Electronics: Potential in semiconductor industry.
作用機序
The compound’s mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
While I don’t have a direct list of similar compounds, we can compare it to other fluorinated cage structures. Its uniqueness lies in the combination of heptafluorobutyl groups, oxo moieties, and the intricate diazaheptacyclo structure.
特性
分子式 |
C34H10F14N4O4 |
|---|---|
分子量 |
804.4 g/mol |
IUPAC名 |
7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile |
InChI |
InChI=1S/C34H10F14N4O4/c35-29(36,31(39,40)33(43,44)45)9-51-25(53)15-3-1-13-19-11(7-49)5-18-22-16(26(54)52(28(18)56)10-30(37,38)32(41,42)34(46,47)48)4-2-14(24(19)22)20-12(8-50)6-17(27(51)55)21(15)23(13)20/h1-6H,9-10H2 |
InChIキー |
TULREIQOGMNKIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(C(C(F)(F)F)(F)F)(F)F)C#N)C#N)C(=O)N(C2=O)CC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)

![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)





![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)



